3-(4-fluorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-(4-fluorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex heterocyclic compound It belongs to the thiazolopyridine family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be achieved through a multi-component reaction. One efficient method involves the use of cyanoacetohydrazide, acetophenone derivatives, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and cysteamine hydrochloride in the presence of triethylamine in ethanol under reflux conditions . This reaction sequence includes domino N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the availability of starting materials in bulk.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield corresponding ketones or aldehydes, while reduction of the nitro group would produce an amine derivative.
Scientific Research Applications
Medicinal Chemistry: It is being explored for its potential as an antibacterial, antifungal, and anticancer agent.
Biology: The compound’s interactions with biological targets, such as enzymes and receptors, are of interest for drug development.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: These compounds share the thiazolopyridine core and exhibit similar biological activities.
Uniqueness
What sets 3-(4-fluorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolopyridines and thiazoles.
Properties
Molecular Formula |
C21H17FN2O4S |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C21H17FN2O4S/c1-28-18-8-12(2-7-17(18)25)15-9-19(26)24-20(16(15)10-23)29-11-21(24,27)13-3-5-14(22)6-4-13/h2-8,15,25,27H,9,11H2,1H3 |
InChI Key |
IWICKLBRYYZFFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)F)O)O |
Origin of Product |
United States |
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